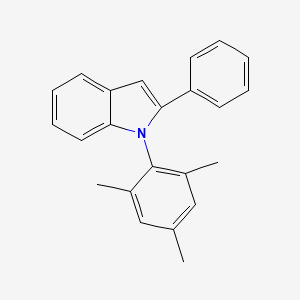
1-Mesityl-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mesityl-2-phenyl-1H-indole is an organic compound belonging to the indole family, characterized by a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to the indole core. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals, known for their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Mesityl-2-phenyl-1H-indole typically involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions. For instance, the reaction of mesityl phenylhydrazone with an appropriate ketone in the presence of an acid catalyst like methanesulfonic acid can yield the desired indole .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be adapted for large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Mesityl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-diones.
Reduction: Reduction of the indole ring can yield indoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, halogenated indoles.
Wissenschaftliche Forschungsanwendungen
1-Mesityl-2-phenyl-1H-indole has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Wirkmechanismus
The biological activity of 1-Mesityl-2-phenyl-1H-indole is attributed to its ability to interact with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism of action may involve inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .
Vergleich Mit ähnlichen Verbindungen
2-Phenylindole: Another indole derivative with a phenyl group at the 2-position.
1-Mesitylindole: An indole derivative with a mesityl group at the 1-position.
Uniqueness: 1-Mesityl-2-phenyl-1H-indole is unique due to the presence of both mesityl and phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of stability, solubility, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
844819-41-6 |
|---|---|
Molekularformel |
C23H21N |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-phenyl-1-(2,4,6-trimethylphenyl)indole |
InChI |
InChI=1S/C23H21N/c1-16-13-17(2)23(18(3)14-16)24-21-12-8-7-11-20(21)15-22(24)19-9-5-4-6-10-19/h4-15H,1-3H3 |
InChI-Schlüssel |
BWJMQIUUKNJRTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N2C3=CC=CC=C3C=C2C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


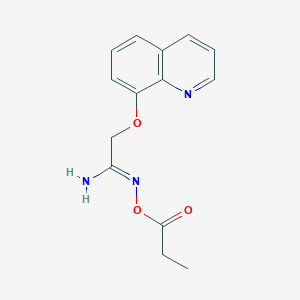
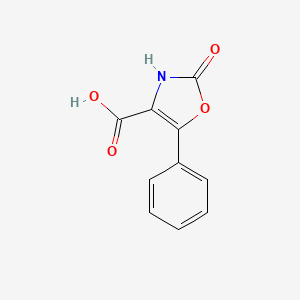
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)
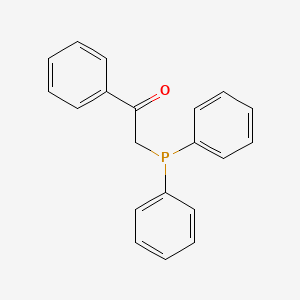
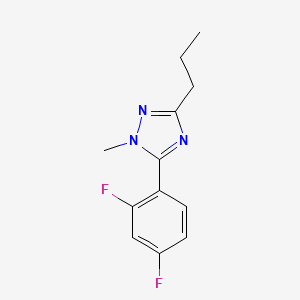

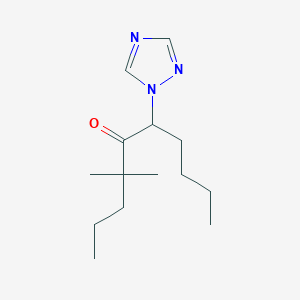
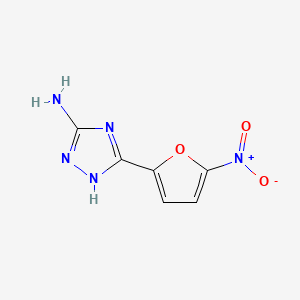
![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)
![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
![4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12899850.png)
![N-(Dibenzo[b,d]furan-3-yl)benzothioamide](/img/structure/B12899862.png)
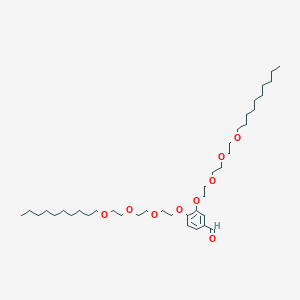
![N-[(1R)-1-(1-Benzofuran-5-yl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12899885.png)
